4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester
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Overview
Description
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C21H26BNO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol ester group enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of “4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester”, also known as “Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the resulting organic compounds .
Pharmacokinetics
This could potentially impact its bioavailability and stability in physiological conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(N-Cbz-N-Methylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often involving reflux in an organic solvent such as toluene . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-Methylamino)phenylboronic acid, pinacol ester
- 4-(N,N-Dimethylamino)phenylboronic acid, pinacol ester
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester stands out due to its unique combination of the N-Cbz protecting group and the pinacol ester. This combination enhances its stability and reactivity, making it a versatile reagent in various synthetic applications. Compared to similar compounds, it offers improved performance in Suzuki-Miyaura coupling reactions and other chemical transformations .
Properties
IUPAC Name |
benzyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)17-11-13-18(14-12-17)23(5)19(24)25-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRNRXPMFFWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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